Bromodifluoromethane
Overview
Description
Synthesis Analysis
Bromodifluoromethane has been synthesized through different methods, including from dibromomethane by substitution of bromine with fluoride, showcasing automated synthesis and purification processes for high specific radioactivity products (Bergman et al., 2001). Another method involves the use of bromotrifluoromethane as a trifluoromethylating reagent in a visible-light-induced hydrotrifluoromethylation of alkenes and alkynes, highlighting its simplicity and abundance for organic synthesis applications (Ren, Zheng, & Zhang, 2018).
Molecular Structure Analysis
The molecular structure of bromofluoromethane has been analyzed through various spectroscopic methods. Studies on bromofluoromethane in gas-phase spectra have provided comprehensive data on fundamentals, overtones, and combination bands, contributing to a deeper understanding of its molecular structure and vibrational dynamics (Baldacci, Baldan, Gambi, & Stoppa, 2000).
Chemical Reactions and Properties
Bromodifluoromethane participates in Friedel–Crafts-type alkylation through α-fluorocarbocations with activated aromatic compounds, leading to the synthesis of thioesters, benzophenones, and naturally occurring xanthone derivatives (Kuhakarn et al., 2011). This demonstrates its reactivity and utility in generating complex organic structures.
Physical Properties Analysis
The vibrational spectra and normal coordinates analysis of bromofluoromethane have been extensively studied, providing valuable insights into its physical properties. These analyses, conducted through infrared gas-phase spectra and rotational spectroscopy, have elucidated the molecule's structure and dynamics, offering a foundation for further exploration of its physical characteristics (Baldacci et al., 2000); (Puzzarini et al., 2007).
Chemical Properties Analysis
The exploration of bromodifluoromethane's chemical properties includes its application in generating difluorophenylsulfanylmethyl radical and difluoromethylene diradical synthons, signifying its role as a versatile building block in organic synthesis. These applications underline the potential of bromodifluoromethane in facilitating the synthesis of products containing a midchain CF2 group with manipulatable functionality (Reutrakul et al., 2004).
Scientific Research Applications
Metallaphotoredox Catalysis : Bacauanu et al. (2018) reported the use of Bromodifluoromethane in metallaphotoredox catalysis for the difluoromethylation of aryl bromides. This method harnesses Bromodifluoromethane as an effective source of difluoromethyl radical, enabling the functionalization of a wide array of aryl and heteroaryl bromides under mild conditions (Bacauanu et al., 2018).
Spectroscopic Analysis : Ogata, Kuwano, and Oe (1997) conducted a study on the microwave spectrum of Bromodifluoromethane, providing insights into its molecular structure and nuclear quadrupole coupling constants (Ogata et al., 1997).
Thermal Decomposition Kinetics : Cox and Simmons (1971) investigated the gas-phase thermal decomposition of Bromodifluoromethane, identifying the predominant decomposition modes and providing key kinetic parameters (Cox & Simmons, 1971).
Nickel-Catalyzed Difluoromethylation : Gao, He, and Zhang (2019) described a nickel-catalyzed difluoromethylation of (hetero)aryl bromides using Bromodifluoromethane, highlighting its efficiency and broad substrate scope, which is significant for applications in medicinal chemistry (Gao et al., 2019).
Infrared Spectroscopy and Ab Initio Calculations : Charmet et al. (2010) conducted an extensive study of the infrared spectra of Bromodifluoromethane, coupled with quantum chemical calculations, to analyze its structural and molecular properties (Charmet et al., 2010).
Photocatalytic Decomposition : Scaranto et al. (2013) investigated the adsorption of Bromodifluoromethane on TiO2 through infrared spectroscopy and DFT calculations, providing insights into its interaction with the surface and potential for photocatalytic decomposition (Scaranto et al., 2013).
Safety And Hazards
When handling Bromodifluoromethane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Future Directions
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp^2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .
properties
IUPAC Name |
bromo(difluoro)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBrF2/c2-1(3)4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCDJFHYVYUNHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061740 | |
Record name | Bromodifluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromodifluoromethane | |
CAS RN |
1511-62-2 | |
Record name | Bromodifluoromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1511-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromodifluoromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001511622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methane, bromodifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromodifluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromodifluoromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMODIFLUOROMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F4C2FIBR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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